molecular formula C14H13NO3S2 B2737865 3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380593-18-0

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2737865
CAS RN: 380593-18-0
M. Wt: 307.38
InChI Key: PXLXQAAVDVTFPN-DHZHZOJOSA-N
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Description

The compound “3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The methylidene group attached to this ring consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the thiazolidine ring and multiple functional groups. The presence of the double bond in the methylidene group could introduce elements of geometric isomerism (cis/trans or E/Z isomerism), and the sulfur atom in the thiazolidine ring could potentially act as a stereocenter, introducing optical isomerism .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The thiazolidine ring might be susceptible to ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of water solubility, while the rest of the molecule is relatively nonpolar, which could make it soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, the mechanism of action would depend on the specific biochemical or chemical context in which it’s used .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s intended to be used. It could potentially be of interest in fields such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXQAAVDVTFPN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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